molecular formula C14H13NO B155066 Methanone, (2-(methylamino)phenyl)phenyl- CAS No. 1859-76-3

Methanone, (2-(methylamino)phenyl)phenyl-

Cat. No. B155066
CAS RN: 1859-76-3
M. Wt: 211.26 g/mol
InChI Key: AGKPGIOZNCJFTQ-UHFFFAOYSA-N
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Description

Methanone, (2-(methylamino)phenyl)phenyl-, also known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative effects. However, in recent years, it has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism Of Action

Methanone, (2-(methylamino)phenyl)phenyl-e acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which leads to a dissociative state. It also acts on the serotonin and dopamine receptors, which may contribute to its antidepressant and anxiolytic effects.

Biochemical And Physiological Effects

Methanone, (2-(methylamino)phenyl)phenyl-e has been found to increase brain-derived neurotrophic factor (BDNF) levels, which is associated with the growth and survival of neurons. It has also been found to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress.

Advantages And Limitations For Lab Experiments

Methanone, (2-(methylamino)phenyl)phenyl-e has advantages in lab experiments due to its rapid onset of action and long-lasting effects. However, its potential for abuse and the lack of standardized dosing protocols are limitations.

Future Directions

1. Further studies on the potential therapeutic applications of Methanone, (2-(methylamino)phenyl)phenyl-e in depression, anxiety, and PTSD.
2. Development of standardized dosing protocols for therapeutic use.
3. Investigation of the potential neuroprotective effects of Methanone, (2-(methylamino)phenyl)phenyl-e.
4. Exploration of the potential use of Methanone, (2-(methylamino)phenyl)phenyl-e in treating addiction and substance abuse disorders.
5. Investigation of the long-term effects of Methanone, (2-(methylamino)phenyl)phenyl-e use on the brain and body.
In conclusion, Methanone, (2-(methylamino)phenyl)phenyl-e is a dissociative drug that has gained attention in the scientific community for its potential therapeutic applications. It acts as an NMDA receptor antagonist and has been found to increase BDNF levels and HPA axis activity. While it has advantages in lab experiments, its potential for abuse and lack of standardized dosing protocols are limitations. Future research should focus on its therapeutic applications, neuroprotective effects, and long-term effects on the brain and body.

Synthesis Methods

The synthesis of Methanone, (2-(methylamino)phenyl)phenyl-e involves the reaction of 3-methoxyphenylacetone with methylamine, followed by a reduction reaction with sodium borohydride. The final product is obtained by a reaction with 4-fluorobenzenesulfonyl chloride.

Scientific Research Applications

Methanone, (2-(methylamino)phenyl)phenyl-e has been studied for its potential use in treating depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to have a rapid onset of action and long-lasting effects, making it a promising candidate for therapeutic use.

properties

IUPAC Name

[2-(methylamino)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-15-13-10-6-5-9-12(13)14(16)11-7-3-2-4-8-11/h2-10,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKPGIOZNCJFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171809
Record name Methanone, (2-(methylamino)phenyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, (2-(methylamino)phenyl)phenyl-

CAS RN

1859-76-3
Record name 2-(Methylamino)benzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1859-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-(methylamino)phenyl)phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001859763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (2-(methylamino)phenyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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